![molecular formula C17H12ClNO3 B5648157 3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione](/img/structure/B5648157.png)
3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione involves complex organic reactions, including palladium-catalyzed Suzuki coupling reactions. For example, the synthesis of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units showcases the intricate steps and conditions required to achieve the desired molecular structures (Zhang & Tieke, 2008).
Molecular Structure Analysis
The molecular structure of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives has been extensively studied through methods such as X-ray crystallography. These studies reveal detailed information about the molecular orientation, bond lengths, and angles, providing insight into the compound's structural characteristics and potential reactivity (Lv et al., 2013).
Chemical Reactions and Properties
3-Chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione and its derivatives exhibit a range of chemical reactivity, including participation in Suzuki coupling reactions and potential as organic electronic materials due to their conjugated systems. The electrochemical polymerization of related DPP derivatives has shown that substitution patterns significantly influence the optical and electronic properties of the resulting materials, indicating the versatility and potential applications of these compounds (Zhang, Tieke, Forgie, & Skabara, 2009).
Physical Properties Analysis
The solubility, fluorescence, and molecular weight of polymers and compounds containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit are critical physical properties that determine their application potential. These compounds exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for various applications, including organic electronics and luminescent materials (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione derivatives, such as their oxidation potential, electrochromic properties, and conjugation effects, are influenced by their molecular structure and substituent patterns. These properties are essential for their potential use in electronic applications and as corrosion inhibitors, demonstrating the broad applicability of these compounds in various fields (Zarrouk et al., 2015).
properties
IUPAC Name |
3-chloro-1-(2-methylphenyl)-4-phenoxypyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-11-7-5-6-10-13(11)19-16(20)14(18)15(17(19)21)22-12-8-3-2-4-9-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOHLILNARZGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-methylphenyl)-4-phenoxypyrrole-2,5-dione |
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